6-(Benzyloxy)-1,3-benzoxazol-2-amine
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Overview
Description
6-(Benzyloxy)-1,3-benzoxazol-2-amine is a heterocyclic compound that features a benzoxazole core with a benzyloxy substituent at the 6-position and an amine group at the 2-position. Benzoxazole derivatives are known for their diverse biological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Benzyloxy)-1,3-benzoxazol-2-amine typically involves the following steps:
Formation of the Benzoxazole Core: This can be achieved through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl bromide and a base such as potassium carbonate.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form a benzaldehyde derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The benzoxazole ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated benzoxazole derivatives.
Scientific Research Applications
6-(Benzyloxy)-1,3-benzoxazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 6-(Benzyloxy)-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the amine group can participate in hydrogen bonding or electrostatic interactions. The benzoxazole core provides a rigid scaffold that can fit into the active site of the target molecule, thereby modulating its activity.
Comparison with Similar Compounds
Benzimidazole: Another heterocyclic compound with a similar structure but different biological activities.
Benzoxazole: The parent compound without the benzyloxy and amine substituents.
6-(Benzyloxy)-1,3-benzoxazole: Similar structure but lacks the amine group.
Uniqueness: 6-(Benzyloxy)-1,3-benzoxazol-2-amine is unique due to the presence of both the benzyloxy and amine groups, which can enhance its biological activity and binding affinity to molecular targets. This makes it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
6-phenylmethoxy-1,3-benzoxazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c15-14-16-12-7-6-11(8-13(12)18-14)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUNUIEUVOUBRAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)N=C(O3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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